molecular formula C30H42N4 B1583506 Tris[4-(diethylamino)phenyl]amine CAS No. 47743-70-4

Tris[4-(diethylamino)phenyl]amine

Cat. No. B1583506
CAS RN: 47743-70-4
M. Wt: 458.7 g/mol
InChI Key: HWNGZPYALGWORF-UHFFFAOYSA-N
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Description

Tris[4-(diethylamino)phenyl]amine (TDPA) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TDPA is a triphenylamine derivative that has been extensively studied for its potential use in optoelectronics, organic electronics, and biomedical applications.

Scientific Research Applications

Optical Properties in Various Solvents

TDAPA, as an organic molecular semiconductor, has been studied for its optical properties when dissolved in different solvents. Research by (Singh et al., 2022) observed the absorption spectrum in polar and non-polar solvents like DMF, Acetone, etc., using UV-Vis spectroscopy. This study is essential for understanding the effects of these solvents on the optical properties of TDAPA.

Theoretical and Experimental Physical Characteristics

In a comprehensive study by (Tanış et al., 2018), both theoretical and experimental physical characteristics of TDAPA were investigated. This included potential energy surface scan, optimized structure, and vibrational spectra. The material's refractive indices were also obtained, highlighting its suitability for optoelectronic devices and applications.

Applications in LED-Induced Polymerization

TDAPA derivatives have been explored for their use in LED-induced polymerization. (Zhang et al., 2015) developed star-shaped derivatives as photoinitiators for radical and cationic polymerizations under near-UV and visible light. This study demonstrates the potential of TDAPA in advanced material science, particularly in polymerization processes.

Use in Electrochromic Devices

Research by (Cheng et al., 2012) synthesized a star-shaped molecule containing triphenylamine and thiophene, derived from TDAPA, for electrochromic devices. The resulting polymer film exhibited various colors under different potentials, indicating its potential use in smart electrochromic applications.

Photocatalytic Properties in Metal-Organic Frameworks

TDAPA has been utilized in metal-organic frameworks with interesting photocatalytic properties, as explored by (Fu et al., 2014). This research indicates the material's utility in selective sorption of small hydrocarbons and its luminescent properties.

Enhanced Electrochromic Supercapacitors

A novel approach to using TDAPA in electrochromic supercapacitors was presented by (Lv et al., 2020). The research involved the development of solution-processable nanoporous poly(TDAPA) for energy storage and electrochromic performance, illustrating the material's multifunctional capabilities.

properties

IUPAC Name

4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N4/c1-7-31(8-2)25-13-19-28(20-14-25)34(29-21-15-26(16-22-29)32(9-3)10-4)30-23-17-27(18-24-30)33(11-5)12-6/h13-24H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNGZPYALGWORF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068490
Record name 1,4-Benzenediamine, N,N-bis[4-(diethylamino)phenyl]-N',N'-diethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine

CAS RN

47743-70-4
Record name N1,N1-Bis[4-(diethylamino)phenyl]-N4,N4-diethyl-1,4-benzenediamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediamine, N1,N1-bis(4-(diethylamino)phenyl)-N4,N4-diethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, N1,N1-bis[4-(diethylamino)phenyl]-N4,N4-diethyl-
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Record name 1,4-Benzenediamine, N,N-bis[4-(diethylamino)phenyl]-N',N'-diethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris[4-(diethylamino)phenyl]amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
113
Citations
E Tanış, E Babur Sas, B Gündüz, M Kurt - Journal of Materials Science …, 2018 - Springer
In here, we investigated the required theoretical and experimental physical characteristics such as potential energy surface scan, optimized structure, vibrational spectra, electronic …
Number of citations: 5 link.springer.com
SS Dhayal, A Nain, R Punia, A Shrivastava… - Journal of Materials …, 2023 - Springer
This study demonstrates the charge transport properties of Tris[4-(diethylamino) phenyl]amine (TDAPA) in the frequency and temperature range of 0.1 Hz–1 MHz and 253–333 K, …
Number of citations: 0 link.springer.com
S Singh, A Singh Nain, A Kumar - Key Engineering Materials, 2022 - Trans Tech Publ
Tris [4-(diethylamino) phenyl] amine (TDAPA) is an organic molecular semiconductor generally used to enhance the charge transport of the devices for some time now. TDAPA is …
Number of citations: 0 www.scientific.net
Y Li, B Cao, B Li, Y Liu, Y Shi, C Liu, M Jin… - The Journal of …, 2021 - ACS Publications
Increasing aggregation induced emission (AIE) efficiency is of fundamental interest as it directly reflects performance of multitwist-based luminogens in bioimaging and in the …
Number of citations: 13 pubs.acs.org
D Kundu, R Black, B Adams, LF Nazar - ACS central science, 2015 - ACS Publications
Owing to its high theoretical specific energy, the Li-oxygen battery is one of the fundamentally most promising energy storage systems, but also one of the most challenging. Poor …
Number of citations: 189 pubs.acs.org
P Garra, A Baralle, B Graff, G Schrodj… - …, 2018 - ACS Publications
Highly versatile initiating systems for thermal, redox, and photopolymerization processes are proposed. The photopolymerization using the multifunctional amine tris[4-(diethylamino)…
Number of citations: 17 pubs.acs.org
S Sakamoto, H Minowa, M Nohara, M Iwata… - …, 2019 - jstage.jst.go.jp
Lithium air secondary batteries (LABs) have attracted significant attention as possible power sources for electric vehicles, portable electronics, and stationary storage because they have …
Number of citations: 1 www.jstage.jst.go.jp
A Arar, L Wisson, J Lalevée - Polymers, 2021 - mdpi.com
Redox initiating systems (RISs) are highly worthwhile for polymerization in mild conditions (at room temperature—RT) without external thermal or light activation. With high performance …
Number of citations: 2 www.mdpi.com
SH Lee, JB Park, HS Lim, YK Sun - Advanced Energy Materials, 2017 - Wiley Online Library
Although Li–O 2 batteries are promising next‐generation energy storage systems with superior theoretical capacities, they have a serious limitation regarding the large overpotential …
Number of citations: 105 onlinelibrary.wiley.com
HW Lee, JY Kim, JE Kim, YJ Jo, D Dewar… - Journal of Materials …, 2023 - pubs.rsc.org
The use of a redox mediator (RM) to chemically decompose Li2O2 is an efficient approach to improve the efficiency and cyclability of lithium–oxygen batteries. It has been suggested …
Number of citations: 0 pubs.rsc.org

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